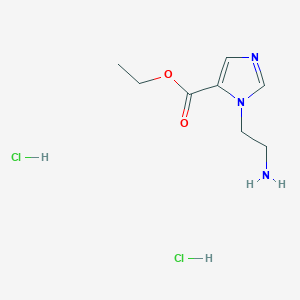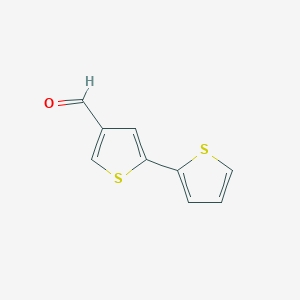
5-(Thiophen-2-YL)thiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring system Thiophene is a five-membered ring containing one sulfur atom, and it is known for its aromatic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene 3-carbaldehyde in good to excellent yields . Another approach involves the condensation reactions such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product. Specific details on the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis.
化学反应分析
Types of Reactions
5-(Thiophen-2-YL)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-methanol.
Substitution: Halogenated thiophene derivatives.
科学研究应用
5-(Thiophen-2-YL)thiophene-3-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.
作用机制
The mechanism of action of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
相似化合物的比较
Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is unique due to its dual thiophene ring system, which can enhance its electronic properties and reactivity compared to simpler thiophene derivatives . This makes it particularly valuable in applications requiring high-performance materials.
属性
分子式 |
C9H6OS2 |
|---|---|
分子量 |
194.3 g/mol |
IUPAC 名称 |
5-thiophen-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-5-7-4-9(12-6-7)8-2-1-3-11-8/h1-6H |
InChI 键 |
RWZBNAHSGYWZLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC(=CS2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


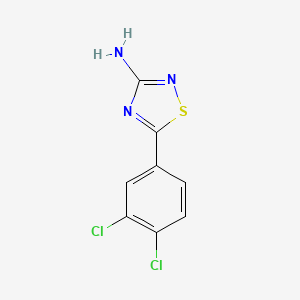
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)

methanol](/img/structure/B13203319.png)
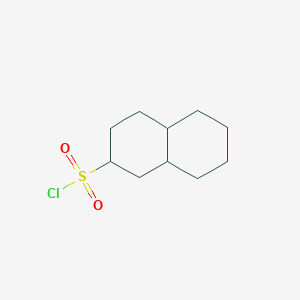
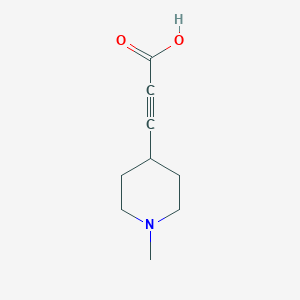
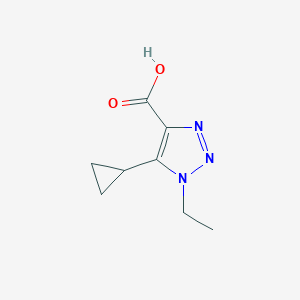
![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
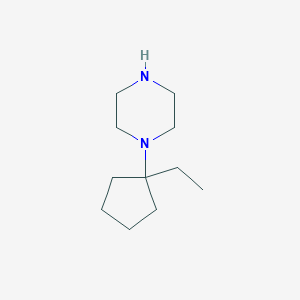

![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
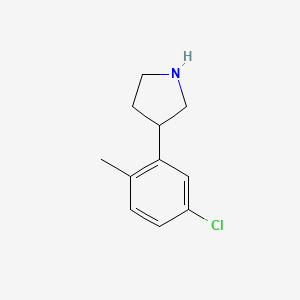
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
